molecular formula C18H34O4 B14306971 8-Hydroperoxyoctadec-9-enoic acid CAS No. 115797-04-1

8-Hydroperoxyoctadec-9-enoic acid

Cat. No.: B14306971
CAS No.: 115797-04-1
M. Wt: 314.5 g/mol
InChI Key: JOACVYKMIMFTFT-UHFFFAOYSA-N
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Description

8-Hydroperoxyoctadec-9-enoic acid is a hydroperoxy fatty acid derivative characterized by a hydroperoxy (-OOH) group at the 8th carbon and a double bond at the 9th position of an 18-carbon chain. This compound is part of the larger family of oxidized lipids, which play critical roles in signaling pathways, oxidative stress responses, and inflammatory processes . Its structure (C₁₈H₃₄O₄) and reactive hydroperoxy group distinguish it from other hydroxy or keto derivatives of octadecenoic acids, making it a key intermediate in lipid peroxidation cascades and enzymatic oxidation reactions.

Properties

CAS No.

115797-04-1

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

8-hydroperoxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20)

InChI Key

JOACVYKMIMFTFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(CCCCCCC(=O)O)OO

Origin of Product

United States

Preparation Methods

    Synthetic Routes: 8-HpOME can be synthesized through the oxidation of linoleic acid (an essential fatty acid) using various methods, such as ozonolysis or enzymatic reactions.

    Reaction Conditions: The specific conditions depend on the chosen synthetic route.

    Industrial Production: While not commonly produced industrially, research and development may explore scalable methods for its synthesis.

  • Chemical Reactions Analysis

      Reactions: 8-HpOME can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: These vary based on the reaction type but often involve functional group modifications.

  • Scientific Research Applications

      Chemistry: Researchers study 8-HpOME as a model compound for lipid oxidation and lipid peroxidation pathways.

      Biology: It plays a role in inflammation and oxidative stress, affecting cellular signaling and lipid metabolism.

      Medicine: Its involvement in inflammatory diseases and cardiovascular health is of interest.

  • Mechanism of Action

      Targets: 8-HpOME interacts with cellular proteins, lipids, and enzymes.

      Pathways: It modulates lipid signaling pathways, oxidative stress responses, and inflammation.

  • Comparison with Similar Compounds

    Table 1: Structural Comparison of 8-Hydroperoxyoctadec-9-enoic Acid and Analogues

    Compound Name Functional Group Position/Type Double Bond Position/Geometry Molecular Formula Molecular Weight Key Properties/Applications References
    8-Hydroperoxyoctadec-9-enoic acid 8-hydroperoxy 9-position (unspecified) C₁₈H₃₄O₄ 314.47 Reactive intermediate in lipid oxidation; implicated in oxidative stress pathways
    (9E,12R)-12-Hydroxyoctadec-9-enoic acid (Ricinelaidic acid) 12-hydroxy 9-position (trans) C₁₈H₃₄O₃ 298.46 Non-hazardous; used in lab studies of hydroxy fatty acid metabolism
    (9Z)-12-Oxooctadec-9-enoic acid 12-keto 9-position (cis) C₁₈H₃₂O₃ 296.45 Stable ketone derivative; potential biomarker in lipidomics
    9(S)-HPOT [(9S)-9-Hydroperoxyoctadeca-10,12,15-trienoic acid] 9-hydroperoxy 10,12,15-positions (triene) C₁₈H₃₀O₄ 310.43 Precursor to jasmonate biosynthesis in plants; antimicrobial activity
    Octyldodecyl Ricinoleate 12-hydroxy (esterified) 9-position (cis) C₃₈H₇₄O₃ 578.99 Hydrophobic ester; used in cosmetics as an emollient
    8-Oxo-9,11-octadecadiynoic acid methyl ester 8-keto, methyl ester 9,11-positions (diynoic) Not specified Not specified Synthetic derivative with conjugated triple bonds; research applications

    Key Differences in Reactivity and Stability

    • Hydroperoxy vs. Hydroxy/Keto Groups: The hydroperoxy group in 8-hydroperoxyoctadec-9-enoic acid is highly reactive, participating in radical chain reactions and enzymatic transformations (e.g., reduction to hydroxy derivatives). In contrast, hydroxy (e.g., Ricinelaidic acid) and keto groups (e.g., 12-oxo derivative) are more stable, favoring roles in signaling or structural applications .
    • Double Bond Geometry: The trans configuration in Ricinelaidic acid (9E) reduces membrane fluidity compared to cis isomers, while 8-hydroperoxyoctadec-9-enoic acid’s unspecified geometry may influence enzyme binding in oxidation pathways .
    • Esterification Effects: Octyldodecyl Ricinoleate’s esterification with long alkyl chains enhances hydrophobicity, making it suitable for topical use, unlike the hydrophilic free acid form of 8-hydroperoxyoctadec-9-enoic acid .

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